molecular formula C14H9BrN2O2 B149169 2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione CAS No. 135995-35-6

2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione

Cat. No.: B149169
CAS No.: 135995-35-6
M. Wt: 317.14 g/mol
InChI Key: YVRIUIQJDWVLTN-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline-1,3-dione core structure with a bromomethyl-pyridinyl substituent

Mechanism of Action

Target of Action

The primary target of 2-(4-(Bromomethyl)pyridin-2-YL)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and mood regulation.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, potentially altering signal transduction pathways within the cell.

Biochemical Pathways

The affected pathways are likely related to dopamine signaling, given the compound’s interaction with the dopamine receptor D2 . Dopamine signaling plays a key role in the reward system of the brain, motor control, and a number of endocrine functions. Downstream effects could include changes in mood, motor control, and various other physiological functions.

Pharmacokinetics

It is known that the compound is neutral and hydrophobic, which suggests that it can pass through the living membrane in vivo

Result of Action

One study suggests that isoindoline-1,3-dione derivatives can induce apoptosis and necrosis in raji cells . In addition, one of the isoindoline derivatives was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model .

Properties

IUPAC Name

2-[4-(bromomethyl)pyridin-2-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-8-9-5-6-16-12(7-9)17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRIUIQJDWVLTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599307
Record name 2-[4-(Bromomethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135995-35-6
Record name 2-[4-(Bromomethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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